molecular formula C17H12Cl2N2O3S2 B2948459 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896287-29-9

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2948459
CAS RN: 896287-29-9
M. Wt: 427.31
InChI Key: BTJVUYTVGINESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTTB is a thiazole-based compound that possesses various biological activities, making it a promising candidate for drug discovery and development.

Scientific Research Applications

Antifungal and Antibacterial Properties

Compounds with the thiazolyl benzamide structure have been reported to exhibit significant antifungal and antibacterial properties . This makes them valuable in the development of new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi .

Antiviral Activity

Research has indicated that derivatives of thiazolyl benzamide, such as the compound , may possess antiviral activities . These compounds can be explored for their potential to inhibit the replication of various viruses, contributing to the field of antiviral drug development .

Agricultural Applications

The thiazolyl benzamide derivatives are also being studied for their agricultural applications , particularly as pesticides. Their ability to act against a broad spectrum of plant pathogens can lead to the development of more effective agrochemicals .

Carbonic Anhydrase Inhibition

These compounds have been identified as potential carbonic anhydrase inhibitors . Carbonic anhydrases are enzymes that play a crucial role in physiological processes like respiration and the regulation of pH. Inhibitors of these enzymes have therapeutic applications in treating conditions like glaucoma and mountain sickness .

Antitumor Properties

Thiazolyl benzamide derivatives are being investigated for their antitumor properties . They may work by inhibiting cell proliferation and inducing apoptosis in cancer cells, which is a promising avenue for cancer therapy research .

Anti-inflammatory Effects

The compound has potential applications in the treatment of inflammatory diseases . By modulating the inflammatory response, it could be used to develop new anti-inflammatory drugs .

Analgesic Effects

Research into thiazolyl benzamide derivatives includes their use as analgesics . These compounds could lead to new pain management solutions, especially for chronic pain conditions .

Enzyme Modulation

Finally, these compounds are being studied for their ability to modulate various enzymes that are involved in metabolic pathways. This could have implications for the treatment of metabolic disorders .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-4-2-3-11(7-12)16(22)21-17-20-15(9-25-17)10-5-6-13(18)14(19)8-10/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJVUYTVGINESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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